LogP Value Comparison Against Methyl Ester and Carboxylic Acid Analogs
The lipophilicity of Ethyl 3-(4-methoxyphenoxy)propanoate, as indicated by its LogP value, is a critical determinant of its behavior in biological and synthetic systems. The target compound's LogP is reported as 2.0272 . In comparison, the methyl ester analog (Methyl 3-(4-methoxyphenoxy)propanoate) has a reported LogP of 2.174 [1], while the carboxylic acid analog (3-(4-methoxyphenoxy)propanoic acid) has a significantly lower LogP of 1.37 and a LogD₇.₄ of -1.95 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0272 |
| Comparator Or Baseline | Methyl 3-(4-methoxyphenoxy)propanoate: LogP = 2.174; 3-(4-methoxyphenoxy)propanoic acid: LogP = 1.37, LogD₇.₄ = -1.95 |
| Quantified Difference | Methyl ester: +0.15 LogP units (slightly more lipophilic); Carboxylic acid: -0.66 LogP units (more hydrophilic), with a LogD₇.₄ difference of -3.98 units. |
| Conditions | Calculated values from authoritative databases and vendor datasheets (XLogP3, ACD/Labs, or fragment-based). |
Why This Matters
The distinct LogP value of Ethyl 3-(4-methoxyphenoxy)propanoate positions it with a unique balance of membrane permeability and aqueous solubility, which is essential for optimizing bioavailability in drug discovery and controlling reaction efficiency in biphasic synthetic conditions.
- [1] Chembase. methyl 3-(4-methoxyphenoxy)propanoate. LogP data. Available at: http://www.chembase.cn/substance-564842.html (accessed April 2026). View Source
- [2] Chembase. 3-(4-methoxyphenoxy)propanoic acid. LogP and LogD data. Available at: http://www.chembase.cn/molecule-50242.html (accessed April 2026). View Source
